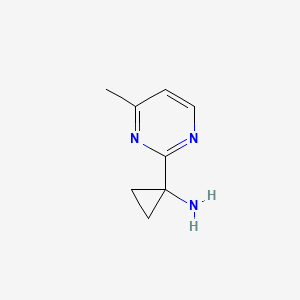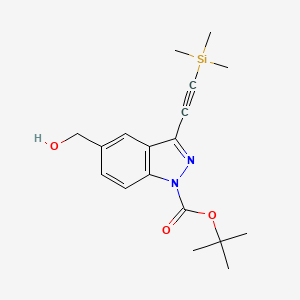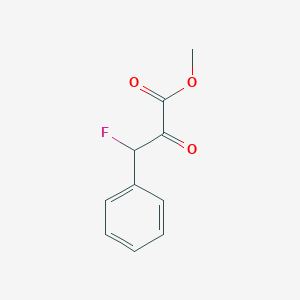![molecular formula C20H17ClN2O3 B8517754 methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate](/img/structure/B8517754.png)
methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate
Descripción general
Descripción
Methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate is a complex organic compound that features a quinoline moiety and a benzoate ester. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the quinoline ring system, which is known for its biological activity, makes this compound a valuable target for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using various methods, such as the Skraup, Doebner-Von Miller, or Friedlander synthesis.
Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with Benzoate Ester: The final step involves coupling the quinoline derivative with 3,5-dimethylbenzoic acid or its ester derivative using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Types of Reactions:
Oxidation: The quinoline moiety can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimalarial, anticancer, and antibacterial agent due to the biological activity of the quinoline ring.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mecanismo De Acción
The mechanism of action of methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
Quinoline Derivatives: Compounds like 2-chloroquinoline-3-carbaldehyde and 4-hydroxyquinoline.
Benzoate Esters: Compounds like methyl 3,5-dimethylbenzoate.
Uniqueness: Methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate is unique due to the combination of the quinoline and benzoate ester moieties, which imparts distinct biological and chemical properties . This combination allows for diverse applications in medicinal chemistry and organic synthesis, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C20H17ClN2O3 |
|---|---|
Peso molecular |
368.8 g/mol |
Nombre IUPAC |
methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate |
InChI |
InChI=1S/C20H17ClN2O3/c1-11-8-13(20(25)26-3)9-12(2)18(11)23-19(24)15-10-17(21)22-16-7-5-4-6-14(15)16/h4-10H,1-3H3,(H,23,24) |
Clave InChI |
NKJRFIVHKHIRCG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NC3=CC=CC=C32)Cl)C)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
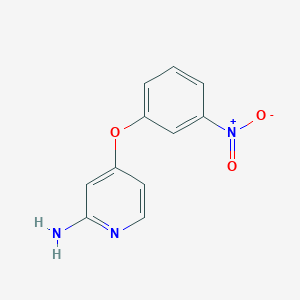
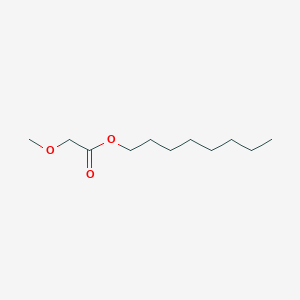
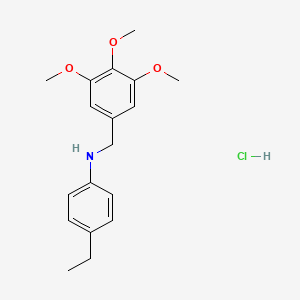
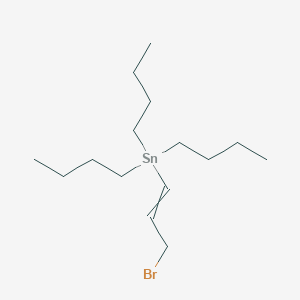
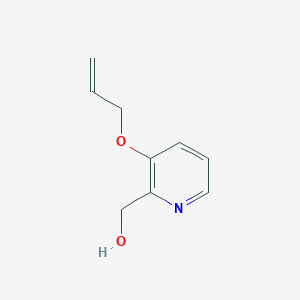
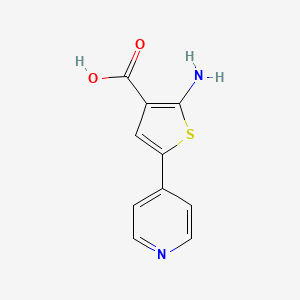
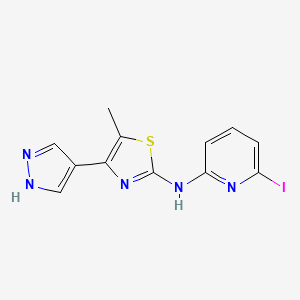
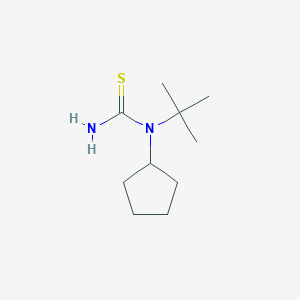


![tert-Butyl(dimethyl)[(6-phenylhexyl)oxy]silane](/img/structure/B8517732.png)
